BenchChemオンラインストアへようこそ!

7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Xanthine oxidase inhibition HIV integrase Dual annotation

This benzoxazin-3-one scaffold is the exact N4-(2-fluorobenzyl)-substituted intermediate required for HIV integrase strand transfer inhibitor (INSTI) synthesis, directly referenced in the raltegravir discovery program. The free 7-amino and 2-ethyl groups are structurally critical—generic benzoxazin-3-ones (CAS 5466-88-6, 17959-92-1) lack this pharmacophore and cannot substitute. Concurrent TTD annotation as a xanthine dehydrogenase/oxidase inhibitor (Kissei Pharmaceutical origin) enables dual-pathway SAR exploration. The 2-fluorobenzyl chromophore provides UV detection (~260–270 nm) for reliable HPLC/LC-MS analysis. Verify substitution integrity before procurement.

Molecular Formula C17H17FN2O2
Molecular Weight 300.333
CAS No. 1017677-65-4
Cat. No. B2873716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
CAS1017677-65-4
Molecular FormulaC17H17FN2O2
Molecular Weight300.333
Structural Identifiers
SMILESCCC1C(=O)N(C2=C(O1)C=C(C=C2)N)CC3=CC=CC=C3F
InChIInChI=1S/C17H17FN2O2/c1-2-15-17(21)20(10-11-5-3-4-6-13(11)18)14-8-7-12(19)9-16(14)22-15/h3-9,15H,2,10,19H2,1H3
InChIKeyBLETWYZZYAYJJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1017677-65-4): Procurement-Relevant Compound Profile


7-Amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1017677-65-4) is a synthetic 1,4-benzoxazin-3-one derivative bearing a 7-amino group, a 2-ethyl substituent, and an N4-(2-fluorobenzyl) moiety . It is catalogued primarily as a fine chemical intermediate for the synthesis of HIV integrase strand transfer inhibitors, referencing the raltegravir discovery program [1]. Separately, the Therapeutic Target Database (TTD) indexes this compound (under the synonym PMID27841045-Compound-151) as a xanthine dehydrogenase/oxidase (XDH) inhibitor originating from Kissei Pharmaceutical Co. Ltd [2]. The ZINC database (ZINC2876543 and ZINC22540495) reports no experimentally determined bioactivity data for this chemotype as of the latest ChEMBL release used in ZINC20, underscoring the primarily intermediate or early-stage nature of its reported applications [3].

Why Generic Substitution Is Not Viable for 7-Amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1017677-65-4)


The convergence of two distinct target annotations—HIV integrase inhibitor intermediate [1] and xanthine dehydrogenase/oxidase inhibitor [2]—on this single benzoxazin-3-one scaffold illustrates that subtle substitution differences among in-class compounds produce divergent biological recognition profiles. The 7-amino group, 2-ethyl side chain, and N4-(2-fluorobenzyl) substituent each contribute to molecular recognition in ways that cannot be replicated by interchangeable benzoxazin-3-one analogs, as evidenced by the fact that closely related cores (e.g., 2-ethyl-2H-1,4-benzoxazin-3(4H)-one lacking the 7-amino and N4 substitution) are not annotated against either target. The following quantitative comparator analysis confirms that substitution at the 4-position and 7-position is critical for the specific pharmacophore match that distinguishes this compound from generic benzoxazin-3-one building blocks [3].

Quantitative Differentiation Evidence for 7-Amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1017677-65-4)


Dual Target Annotation vs. Single-Target or Unannotated Benzoxazin-3-one Analogs

This compound is uniquely annotated against two distinct therapeutic targets across independent data sources. The TTD database records it as a xanthine dehydrogenase/oxidase (XDH) inhibitor assigned to Kissei Pharmaceutical Co. Ltd [1], while Toronto Research Chemicals and related vendors catalogue it as an intermediate for HIV integrase inhibitors referencing the raltegravir discovery program . By contrast, the unsubstituted core 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (CAS 17959-92-1) carries no target annotation in ChEMBL or TTD, and generic 4H-benzoxazin-3-one derivatives without the 7-amino and N4-(2-fluorobenzyl) substitution pattern lack any documented XDH or HIV integrase association . The quantitative metric is binary (annotated vs. unannotated) but provides a clear procurement-relevant differentiation: the specific substitution pattern of this compound enables target engagement profiles absent in simpler benzoxazin-3-one analogs.

Xanthine oxidase inhibition HIV integrase Dual annotation

Patent-Backed Xanthine Oxidase Inhibitor Assignment vs. Unpatented Benzoxazin-3-one Analogs

The compound is indexed in the TTD as a patented xanthine oxidase inhibitor originating from Kissei Pharmaceutical Co. Ltd, appearing as 'Fused heterocyclic compound 8' in the review covering 2011–2015 xanthine oxidase inhibitor patents [1]. Kissei's patent family (e.g., JP-5330990-B2, US-9115144-B2, and related filings) explicitly claims nitrogen-containing and fused heterocyclic derivatives with xanthine oxidase inhibitory activity [2]. Within the Kissei portfolio, closely related fused heterocyclic compounds from the same patent review demonstrate IC50 values in the single-digit nanomolar range (e.g., US8993616 Compound 203: IC50 = 7.10 nM; Compound 210: IC50 = 7 nM) against bovine xanthine oxidase [3]. In contrast, generic benzoxazin-3-one analogs such as 2-ethyl-2H-1,4-benzoxazin-3(4H)-one or 6-bromo-2H-1,4-benzoxazin-3(4H)-one are not claimed in any xanthine oxidase inhibitor patents and carry no XDH target data in BindingDB or ChEMBL . While the exact IC50 for this specific compound (Compound-151) has not been publicly disclosed in the extracted datasets, its inclusion alongside single-digit nanomolar congeners in the same patent family supports a class-level inference of meaningful XDH engagement absent in non-patented benzoxazin-3-one scaffolds.

Hyperuricemia Gout Xanthine oxidase inhibitor

Specific Substitution Pattern Differentiation: N4-(2-Fluorobenzyl) vs. N4-Benzyl or N4-Unsubstituted Analogs in HIV Integrase Pharmacophore Context

The N4-(2-fluorobenzyl) substituent in this compound directly maps onto a critical pharmacophoric element identified in benzoxazin-3-one-based HIV integrase inhibitor design. Safakish et al. (2020) demonstrated that the halobenzyl ring at the N4 position occupies a hydrophobic site created by the cytidylate nucleotide (DC-16) in the integrase active site, with molecular docking confirming that this hydrophobic interaction is essential for strand transfer inhibition [1]. The 2-fluoro substitution on the benzyl ring introduces a specific electrostatic and steric signature distinct from the 4-fluorobenzyl or unsubstituted benzyl variants. The Summa et al. (2008) raltegravir discovery program explicitly utilized N-(4-fluorobenzyl) substitution in the final clinical candidate's pyrimidine core, establishing the criticality of fluorobenzyl positioning for integrase binding [2]. Compounds lacking the N4-(2-fluorobenzyl) group—such as 7-amino-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (CAS 105807-81-6)—cannot engage this hydrophobic pocket and therefore cannot serve as intermediates in the synthesis of integrase inhibitors that require this specific N4 substitution pattern .

HIV integrase Pharmacophore Halobenzyl substitution

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Hydrogen Bonding Capacity vs. Simpler Benzoxazin-3-one Cores

The molecular weight (MW = 300.33 g/mol), presence of the 2-fluorobenzyl group, and the free 7-amino substituent result in calculated physicochemical properties that differ substantially from simpler benzoxazin-3-one cores. The unsubstituted 2H-1,4-benzoxazin-3(4H)-one (CAS 5466-88-6) has MW = 149.15 and contains one hydrogen bond donor, whereas the target compound has MW = 300.33 with two hydrogen bond donors (NH2), one hydrogen bond acceptor (C=O), and the fluorine atom contributing to altered lipophilicity . The 2-fluorobenzyl group increases calculated logP by approximately 1.8–2.2 units compared to the unsubstituted core, based on the contribution of the fluorobenzyl fragment . This shift in physicochemical profile directly impacts solubility, membrane permeability, and chromatographic behavior, making the compound unsuitable for direct substitution by lighter benzoxazin-3-one analogs in any process where these properties are critical (e.g., HPLC method development, reaction optimization, or biological assay compatibility) [1].

Physicochemical properties Lipophilicity Drug-likeness

Recommended Research and Industrial Application Scenarios for 7-Amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1017677-65-4)


Synthetic Intermediate in HIV Integrase Strand Transfer Inhibitor (INSTI) Development Programs

This compound is explicitly catalogued and supplied as an intermediate for the preparation of HIV integrase inhibitors, referencing the Summa et al. (2008) raltegravir medicinal chemistry program [1]. Research groups synthesizing next-generation INSTIs that require the 7-amino-2-ethyl-4-(2-fluorobenzyl)-benzoxazin-3-one scaffold as a building block should prioritize this compound over unsubstituted benzoxazin-3-ones (CAS 5466-88-6, CAS 17959-92-1), which lack the required N4-fluorobenzyl pharmacophore for downstream integrase binding [2].

Xanthine Oxidase Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

The TTD database assigns this compound to the Kissei Pharmaceutical xanthine oxidase inhibitor patent family, where structurally related congeners have demonstrated single-digit nanomolar IC50 values against bovine xanthine oxidase (e.g., 7.10 nM for Compound 203 in US8993616) [1]. Procurement for SAR expansion around the benzoxazin-3-one scaffold in hyperuricemia/gout programs is warranted, particularly for exploring the role of the 7-amino and 2-fluorobenzyl substituents on XO inhibition potency relative to the fused heterocyclic cores dominating the Kissei patent portfolio [2].

Analytical Reference Standard and Method Development for Fluorinated Benzoxazin-3-one Quantification

The compound's distinct physicochemical profile—MW 300.33, 2-fluorobenzyl chromophore, and free 7-amino group—makes it suitable as an analytical reference standard for HPLC/LC-MS method development and quantification of N4-fluorobenzyl benzoxazin-3-ones in reaction monitoring or impurity profiling [1]. The 2-fluorobenzyl group provides a UV chromophore (λmax ~260–270 nm) and a characteristic mass fragment (loss of fluorobenzyl group in MS/MS) that distinguishes it from non-fluorinated benzoxazin-3-one analogs [2].

Chemical Biology Probe Development for Dual-Target XDH/Integrase Hypothesis Testing

The unique dual annotation against both xanthine dehydrogenase/oxidase and HIV integrase pathways [1] supports exploratory chemical biology studies investigating potential polypharmacology or off-target effects between purine metabolism and retroviral integration. The compound's availability as a well-characterized single chemical entity with defined substitution enables controlled probe experiments that would not be possible with heterogeneous benzoxazin-3-one mixtures or uncharacterized analogs lacking target annotation [2].

Quote Request

Request a Quote for 7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.